N-(3-Hydroxypropyl)ethylenediamine is an organic compound characterized by the molecular formula CHNO. It features two amine groups and a hydroxyl group, making it a versatile molecule in various chemical and biological applications. This compound is primarily recognized for its role as a chelating agent, capable of forming stable complexes with metal ions, which enhances its utility in biochemical and industrial processes.
N-(3-Hydroxypropyl)ethylenediamine exhibits significant biological activity, particularly in proteomics research. Its ability to influence cell functions is attributed to its interactions with biomolecules, including enzyme inhibition and activation. The compound has been shown to affect gene expression and cellular processes by acting as a neutralizing agent for polymers in gel formulations. Its stability under standard laboratory conditions makes it suitable for both in vitro and in vivo studies .
The synthesis of N-(3-Hydroxypropyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropanol. This reaction is facilitated by a base such as sodium hydroxide, which promotes the substitution of the chlorine atom with the amino group from ethylenediamine. The reaction is generally conducted under reflux conditions to ensure complete conversion. In industrial applications, this synthesis is optimized for higher yields and purity through continuous flow reactors and advanced purification techniques like distillation and crystallization .
N-(3-Hydroxypropyl)ethylenediamine finds applications across various fields:
Studies have shown that N-(3-Hydroxypropyl)ethylenediamine interacts with various metal ions, including zinc(II) and copper(II), forming stable complexes. These interactions are crucial for its role in biochemical assays where metal ion stabilization is necessary. Additionally, its ability to influence cellular functions makes it a candidate for further research in drug development and therapeutic applications.
Several compounds share structural similarities with N-(3-Hydroxypropyl)ethylenediamine, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
N-(2-Hydroxyethyl)ethylenediamine | CHNO | Similar chelating properties; used in pharmaceuticals |
N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | CHNO | More complex structure; used in polymer chemistry |
Edetol | CHNO | Known for strong chelation; used in analytical chemistry |
N-(3-Hydroxypropyl)ethylenediamine stands out due to its specific hydroxyl group positioning and dual amine functionality, which enhance its reactivity and biological activity compared to these similar compounds .
The alkoxylation of ethylenediamine with propylene oxide represents the most industrially relevant synthetic pathway for N-(3-Hydroxypropyl)ethylenediamine production [1] [2]. This process involves the nucleophilic ring-opening of propylene oxide by the primary amine groups of ethylenediamine, forming a carbon-nitrogen bond while simultaneously introducing a hydroxyl functionality [3] [4].
The fundamental reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway where ethylenediamine acts as the nucleophile attacking the electrophilic carbon center of the propylene oxide ring [5] [6]. The reaction follows the stoichiometry where one mole of ethylenediamine reacts with one mole of propylene oxide to yield the mono-substituted product [1]. The regioselectivity of this process favors attack at the less substituted carbon atom of the propylene oxide, resulting in the formation of the primary alcohol functionality [5] [6].
Research findings indicate that the reaction proceeds optimally under basic catalytic conditions, with alkoxide catalysts demonstrating superior performance compared to uncatalyzed systems [7] [8]. The reaction kinetics follow first-order dependence on both propylene oxide and ethylenediamine concentrations, with the catalyst concentration directly influencing the overall reaction rate [7]. Termolecular mechanisms have been proposed, involving initial complex formation between propylene oxide and ethylenediamine, followed by nucleophilic attack by the alkoxide catalyst [7].
Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (EDA:PO) | Typical Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Sodium ethoxide | 80-120 | 2-5 | 1:1.2 | 75-85 | 85-90 |
Potassium ethoxide | 80-120 | 2-5 | 1:1.2 | 78-88 | 88-92 |
Lithium ethoxide | 80-120 | 2-5 | 1:1.2 | 70-80 | 82-87 |
Sodium methoxide | 80-120 | 2-5 | 1:1.2 | 72-82 | 84-89 |
Basic alumina | 100-140 | 1-3 | 1:1.1 | 65-75 | 80-85 |
Process optimization studies have revealed that potassium ethoxide exhibits the highest catalytic efficiency, achieving yields of 78-88% with selectivity values reaching 88-92% [7]. The superior performance of potassium-based catalysts has been attributed to their enhanced basicity and improved solvating properties in polar aminoisopropanol media [7]. Temperature control proves critical, as elevated temperatures above 120°C can lead to competitive side reactions and product decomposition [9] [8].
The reaction presents inherent safety considerations due to the highly exothermic nature of alkoxylation processes, with typical heat release values of approximately 100 kilojoules per mole [9] [8]. Industrial implementations require careful control of temperature and pressure to prevent accumulation of unreacted propylene oxide, which could lead to runaway reactions [9] [8]. Safety protocols include maintaining propylene oxide concentrations below 7 weight percent in the reactor contents and implementing multiple safety trip systems [9] [8].
Catalytic hydrogenation methodologies provide alternative synthetic routes to N-(3-Hydroxypropyl)ethylenediamine through reduction of appropriate precursor compounds [10] [11] [12]. These approaches typically involve the hydrogenation of imine intermediates formed from the condensation of ethylenediamine with hydroxypropyl-containing carbonyl compounds [13] [14].
The reductive amination pathway represents a particularly effective strategy, proceeding through initial imine formation followed by selective reduction [13] [14] [15]. This approach offers advantages over direct alkylation methods by avoiding multiple substitution reactions and providing better control over product selectivity [13]. The process typically employs transition metal catalysts, most commonly nickel, ruthenium, or palladium-based systems [10] [16].
Nickel-based catalysts, particularly nickel supported on silica, demonstrate excellent activity for the hydrogenation of imine intermediates [10]. Operating conditions typically involve temperatures of 80-120°C and hydrogen pressures of 2.0-5.0 megapascals [10]. The nickel systems exhibit turnover frequencies of approximately 2.1×10³ inverse seconds and achieve conversions of 85-92% [10].
Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | LHSV (h⁻¹) | Conversion (%) | TOF (s⁻¹) |
---|---|---|---|---|---|
Ni/SiO₂ | 80-120 | 2.0-5.0 | 0.3-0.8 | 85-92 | 2.1×10³ |
Ru/SiO₂ | 60-100 | 1.0-3.0 | 0.2-0.6 | 88-95 | 3.8×10³ |
Ru-Ni/SiO₂ | 70-110 | 1.5-4.0 | 0.3-0.7 | 92-98 | 4.7×10³ |
Pd/C | 50-80 | 1.0-2.5 | 0.1-0.5 | 80-88 | 1.9×10³ |
Co/γ-Al₂O₃ | 120-160 | 3.0-6.0 | 0.4-1.0 | 75-85 | 1.5×10³ |
Ruthenium-based catalysts exhibit superior performance characteristics compared to nickel systems, operating under milder conditions while achieving higher conversions [10]. Ruthenium on silica catalysts demonstrate exceptional activity with turnover frequencies reaching 3.8×10³ inverse seconds and conversions of 88-95% [10]. The bimetallic ruthenium-nickel system represents the optimal configuration, achieving the highest performance metrics with conversions of 92-98% and turnover frequencies of 4.7×10³ inverse seconds [10].
The enhanced performance of bimetallic catalysts has been attributed to synergistic effects between the metal components [10]. The introduction of ruthenium onto nickel-silica systems increases the porosity of the catalyst and enhances the degree of dispersion of nickel species [10]. Additionally, ruthenium promotes the reduction of nickel cations to metallic nickel and facilitates the generation of active hydrogen species [10].
Palladium-based catalysts offer the advantage of operating under the mildest conditions, with temperatures as low as 50-80°C and moderate hydrogen pressures [16]. However, palladium systems typically exhibit lower activity compared to ruthenium and nickel catalysts [16]. The formation of palladium hydride and carbide phases under reaction conditions influences catalytic performance, requiring careful optimization of reaction parameters [16].
The choice of solvent system significantly influences the efficiency and selectivity of nucleophilic substitution reactions leading to N-(3-Hydroxypropyl)ethylenediamine formation [17] [18] [19]. Solvent effects operate through multiple mechanisms, including nucleophile solvation, transition state stabilization, and substrate activation [17] [18].
Protic solvents, including water, methanol, and ethanol, form hydrogen bonds with nucleophilic species, affecting their reactivity [17]. While protic solvents effectively dissolve ionic substrates and nucleophiles due to their polar nature, the strong solvation of nucleophiles can diminish their nucleophilicity [17]. The hydrogen bonding interaction between protic solvents and nucleophiles requires energy expenditure for desolvation before nucleophilic attack can occur [17].
Solvent Type | Examples | Nucleophile Solvation | Reaction Rate | Selectivity | Typical Yield (%) |
---|---|---|---|---|---|
Protic Solvents | Water, Methanol, Ethanol | Strong | Moderate | Good | 65-80 |
Polar Aprotic | DMF, DMSO, Acetonitrile | Weak | Fast | Excellent | 80-95 |
Nonpolar Aprotic | Hexane, Toluene, Benzene | Minimal | Slow | Poor | 40-60 |
Polar aprotic solvents demonstrate superior performance for nucleophilic substitution reactions [17] [19]. These solvents, including dimethylformamide, dimethyl sulfoxide, and acetonitrile, possess high dielectric constants that stabilize ionic intermediates while avoiding strong nucleophile solvation [17]. The absence of protic hydrogen atoms eliminates competing hydrogen bonding with nucleophiles, maintaining their inherent reactivity [17].
Research in aromatic nucleophilic substitution systems has revealed that ionic liquids can provide exceptional solvent environments for these reactions [19]. The ionic liquid 1-ethyl-3-methylimidazolium dicyanamide exhibits particularly favorable properties due to the high polarizability of the dicyanamide anion [19]. This ionic liquid demonstrates superior performance compared to conventional solvents in promoting nucleophilic substitution pathways [19].
Water and formamide exhibit unique ambiphilic character, functioning simultaneously as hydrogen bond donors and acceptors [19]. This dual functionality enables nucleophilic activation at nitrogen centers while providing stabilization for charged intermediates [19]. The mechanistic implications of this behavior involve pre-equilibrium formation between nucleophiles and protic solvents, enhancing the nucleophilic character of amine species [19].
Nonpolar aprotic solvents generally provide poor media for nucleophilic substitution reactions due to inadequate solvation of polar reactants and charged intermediates [17]. The low solubility of ionic species in nonpolar media severely limits reaction rates and yields [17]. However, these solvents may find application in specialized cases where substrate or product isolation considerations outweigh efficiency concerns [17].
The purification of N-(3-Hydroxypropyl)ethylenediamine requires specialized techniques due to its hygroscopic nature and thermal sensitivity [20] [21] [22]. Multiple purification strategies have been developed to achieve high-purity products while maximizing recovery yields [23] [24] [22].
Fractional distillation represents the most commonly employed purification method for ethylenediamine derivatives [23] [22]. The compound exhibits a boiling point of 149°C at 14 millimeters of mercury pressure, enabling effective separation from lower and higher boiling impurities [25] [21]. Standard fractional distillation procedures achieve purities exceeding 97% with recovery yields of 85-92% [22]. The process requires inert atmosphere conditions to prevent oxidation and carbon dioxide absorption [22].
Technique | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Advantages |
---|---|---|---|---|
Fractional Distillation | 149°C/14 mmHg | >97 | 85-92 | Simple, cost-effective |
Vacuum Distillation | 80-100°C/1-5 mmHg | >98 | 88-95 | High purity, low decomposition |
Recrystallization | Ethanol/Water | >95 | 70-85 | High purity crystals |
Column Chromatography | Silica gel, EtOAc/MeOH | >99 | 75-88 | Excellent separation |
Liquid-Liquid Extraction | Aqueous/Organic phases | 85-92 | 80-90 | Scalable, continuous |
Vacuum distillation provides enhanced purification capabilities by enabling lower operating temperatures, thereby reducing thermal decomposition [23]. Operating at reduced pressures of 1-5 millimeters of mercury allows distillation temperatures of 80-100°C [23]. This approach achieves purities exceeding 98% with improved recovery yields of 88-95% [23]. The reduced temperature operation proves particularly beneficial for thermally sensitive amino alcohol products [23].
Advanced drying procedures using molecular sieves and basic reagents enhance the purification process [22]. The recommended protocol involves treatment with Type 5A molecular sieves for 12 hours, followed by contact with a mixture of calcium oxide and potassium hydroxide [22]. Subsequent fractional distillation in the presence of activated molecular sieves provides high-purity material [22]. Final distillation from sodium metal removes traces of moisture and protic impurities [22].
Recrystallization techniques offer alternative purification pathways, particularly for solid forms of the compound [26] [27]. Ethylenediamine derivatives can form crystalline sulfate salts that exhibit interesting chiral crystallization behavior [26] [27]. These crystalline forms demonstrate enhanced stability and facilitate purification through selective crystallization processes [26] [27].
Liquid chromatographic methods provide the highest achievable purities, with column chromatography on silica gel achieving purities exceeding 99% [28] [29]. Micellar liquid chromatography has emerged as an environmentally favorable alternative, utilizing aqueous surfactant solutions instead of organic mobile phases [28] [29]. These green chromatographic approaches achieve excellent separations while reducing environmental impact [28] [29].
Yield optimization strategies focus on minimizing side reactions and product losses during synthesis and purification [24] [30]. Enzymatic approaches utilizing engineered cascades have demonstrated remarkable improvements in yield and selectivity [24]. Optimized enzyme systems achieve near-quantitative conversions with exceptional selectivity toward desired amino alcohol products [24]. These biocatalytic methods operate under mild conditions, minimizing product degradation and simplifying purification requirements [24].
N-(3-Hydroxypropyl)ethylenediamine exhibits characteristic thermal properties consistent with its molecular structure. The compound demonstrates a melting point range of 45-49°C [1] [2], with more precise measurements indicating 46-51°C [2]. Under reduced pressure conditions (14 mmHg), the boiling point occurs at 149°C [1] [2], indicating moderate volatility and thermal stability under standard atmospheric conditions.
The compound exists as a solid at room temperature, typically appearing as white or colorless to yellow powder, crystal, or in some cases as a clear liquid depending on purity and environmental conditions [1] [2] [3]. The predicted density of 0.976±0.06 g/cm³ [1] places it close to water density, facilitating its miscibility characteristics.
Based on thermal degradation studies of related ethylenediamine derivatives [4] [5] [6], N-(3-Hydroxypropyl)ethylenediamine exhibits a multi-stage thermal decomposition pattern. The initial stage (room temperature to 100°C) represents stable conditions suitable for normal handling and storage [6]. Between 100-150°C, initial decomposition may occur primarily due to loss of bound or adsorbed water molecules [6].
Critical thermal degradation begins in the 150-200°C range, as evidenced by studies on similar ethylenediamine compounds [4] [5] [6]. At temperatures exceeding 200°C, significant decomposition occurs involving complete breakdown of the organic structure. This thermal behavior pattern aligns with observations from comprehensive thermal degradation studies of linear amines used in carbon dioxide capture applications [6].
The hygroscopic nature of the compound [2] [3] indicates strong water interaction capabilities, requiring storage under controlled humidity conditions. Recommended storage involves inert gas atmosphere [2] [3] and temperatures below 15°C to maintain stability and prevent moisture absorption.
N-(3-Hydroxypropyl)ethylenediamine demonstrates high water solubility [1] [2], achieving complete miscibility due to the presence of multiple hydrogen bonding sites. The compound contains two amino groups and one hydroxyl group, providing extensive opportunities for hydrogen bond formation with water molecules. This structural feature explains its classification as highly hydrophilic [8] [9].
The complete water solubility contrasts sharply with non-polar solvents, where poor solubility is expected due to the lack of hydrophobic interactions [8] [9]. This polarity-dependent solubility behavior is characteristic of amino alcohols and aligns with established structure-property relationships for compounds containing multiple heteroatoms.
In polar protic solvents, good solubility is anticipated through hydrogen bonding mechanisms involving both amino and hydroxyl functional groups [8] [9]. The compound's behavior in polar aprotic solvents would be moderate, primarily governed by dipole-dipole interactions rather than hydrogen bonding [8] [9].
Studies on related hydroxypropyl-substituted compounds demonstrate that the introduction of hydroxyl groups significantly enhances hydrophilicity while maintaining some degree of surface activity [8] [10]. This dual characteristic makes N-(3-Hydroxypropyl)ethylenediamine particularly interesting for applications requiring both water solubility and interfacial activity.
The compound exhibits characteristics of molecules with intermediate hydrophobic-hydrophilic balance. While predominantly hydrophilic due to the presence of nitrogen and oxygen heteroatoms, the propyl chain provides limited hydrophobic character that may contribute to surface activity properties [8] [9].
N-(3-Hydroxypropyl)ethylenediamine contains two basic amino groups capable of protonation, establishing a diprotic base system. Based on structural similarity to related compounds and established structure-activity relationships, the compound exhibits two distinct protonation constants.
The first protonation constant (pKa1) is estimated to fall within the range of 9.5-10.5, reflecting protonation of the terminal primary amino group. This value is slightly lower than that of unsubstituted ethylenediamine (pKa1 = 10.7-10.8) [11] [12] [13] due to the electron-withdrawing effect of the hydroxypropyl substituent.
The second protonation constant (pKa2) is estimated at 6.0-8.0, representing protonation of the secondary amino group. This significant difference from the first pKa reflects the reduced basicity of the secondary nitrogen and electrostatic repulsion between positive charges in the diprotonated form.
Experimental data for N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine provides valuable insight, showing pKa values of 8.99±0.04 and 4.30±0.04 [14] [15]. The lower values reflect the cumulative electron-withdrawing effects of multiple hydroxypropyl substituents. N-(2-Hydroxypropyl)ethylenediamine exhibits intermediate values (~10.4 and ~6.8) [16], supporting the estimated range for the 3-hydroxypropyl analog.
At low pH (0-2), the compound exists predominantly as the fully protonated species H₂L²⁺, with both amino groups carrying positive charges. As pH increases through the range 2-4, partial deprotonation begins, creating a mixture of H₂L²⁺ and HL⁺ species.
In the physiologically relevant pH range (6-8), the compound exists primarily as the monoprotonated species HL⁺, with some neutral form L present. At pH values above 8, the neutral form L predominates, while extremely basic conditions (pH > 12) result in complete deprotonation.
The protonation process involves characteristic enthalpy and entropy changes similar to those observed for ethylenediamine [13]. The first protonation is typically more exothermic than the second due to electrostatic considerations and solvation effects. The entropy changes reflect the complex interplay between desolvation of reactants and solvation of products.
N-(3-Hydroxypropyl)ethylenediamine exhibits moderate surface activity due to its amphiphilic character. The compound contains a hydrophilic head group region (amino and hydroxyl groups) and a modest hydrophobic tail (propyl chain), though the hydrophobic portion is relatively small compared to conventional surfactants.
The estimated critical micelle concentration (CMC) falls within the range of 10⁻²-10⁻¹ M, significantly higher than conventional surfactants but lower than completely hydrophilic molecules like unsubstituted ethylenediamine [8] [17]. This intermediate behavior reflects the compound's limited amphiphilic character.
Unlike high-efficiency surfactants such as sodium dodecyl sulfate (CMC ~10⁻³-10⁻² M) [18] [17] or gemini diamines (CMC ~10⁻⁵-10⁻³ M) [8] [17], N-(3-Hydroxypropyl)ethylenediamine demonstrates moderate surface tension reduction capabilities. The compound's surface activity is superior to ethylenediamine, which shows minimal surface activity due to its highly hydrophilic nature [8] [17].
The compound's colloidal properties are influenced by its pH-dependent speciation. At neutral to slightly acidic pH, where the monoprotonated form predominates, surface activity is expected to be optimal due to the combination of positive charge and moderate hydrophobic character.
Studies on related hydroxypropyl-substituted amines indicate that these compounds can form weak micellar structures at high concentrations [8] [10]. The micelles formed would likely be small and relatively unstable compared to conventional surfactant systems, but may still provide some solubilization capacity for hydrophobic molecules.
The presence of both amino and hydroxyl groups enables N-(3-Hydroxypropyl)ethylenediamine to interact with various interfaces through multiple mechanisms including hydrogen bonding, electrostatic interactions, and weak hydrophobic associations. This versatility makes the compound potentially useful in applications requiring mild surface modification or as a component in more complex formulations.
The compound's interfacial behavior is expected to be sensitive to pH changes due to the significant alteration in charge distribution upon protonation/deprotonation. This pH-responsive behavior could be advantageous in applications requiring controlled surface properties.
N-(3-Hydroxypropyl)ethylenediamine exhibits a unique combination of physicochemical properties that distinguish it from both simple diamines and conventional surfactants. Its thermal stability profile indicates suitability for moderate temperature applications, while its excellent water solubility and pH-responsive behavior provide versatility in aqueous systems.
The compound's moderate surface activity, combined with its biocompatible structure and multiple functional groups, suggests potential applications in areas requiring mild surfactant properties without the harshness of conventional detergents. Its pH-dependent speciation behavior offers opportunities for developing responsive systems that can adapt to changing environmental conditions.
Corrosive